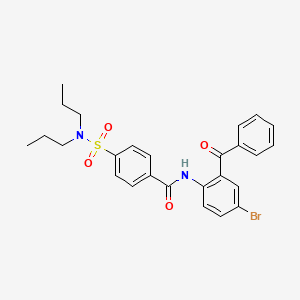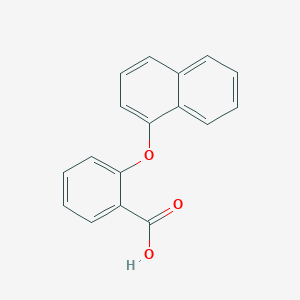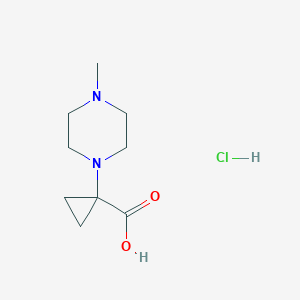
1-(4-Methylpiperazin-1-yl)cyclopropanecarboxylic acid hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aplicaciones Científicas De Investigación
DNA Interaction and Fluorescent Staining
Compounds containing the 4-methylpiperazin-1-yl group, such as the synthetic dye Hoechst 33258, are known for their ability to bind to the minor groove of double-stranded DNA with specificity for AT-rich sequences. This property makes them invaluable in cell biology for chromosome and nuclear staining, analysis of nuclear DNA content via flow cytometry, and investigation of plant chromosomes. The fluorescent staining capabilities of Hoechst derivatives highlight the potential use of related compounds in molecular biology and diagnostics (Issar & Kakkar, 2013).
Pharmacokinetics and Metabolism
Arylpiperazine derivatives, which share structural similarities with 1-(4-Methylpiperazin-1-yl)cyclopropanecarboxylic acid hydrochloride, have been extensively studied for their pharmacokinetics and metabolism. These compounds are known for their application in the treatment of depression, psychosis, or anxiety. Their metabolism often involves CYP3A4-dependent N-dealkylation to 1-aryl-piperazines, which exhibit a variety of effects related to serotonin receptor interactions. This suggests potential pharmacological applications of related compounds in drug development and therapy (Caccia, 2007).
Ethylene Inhibition in Agriculture
1-Methylcyclopropene (1-MCP), a compound structurally similar to the cyclopropanecarboxylic acid derivatives, is widely used in agriculture to inhibit the action of ethylene, thereby extending the shelf life and maintaining the quality of fruits and vegetables. This application underlines the potential of structurally related compounds in enhancing post-harvest agricultural practices and food preservation (Blankenship & Dole, 2003).
Antipsychotic Activity
Compounds like JL13, which contain the methylpiperazine group, demonstrate antipsychotic activity similar to clozapine but without inducing significant motor side effects. This suggests that structurally related compounds could be explored for their potential in developing new antipsychotic medications with improved safety profiles (Bruhwyler et al., 1997).
Safety and Hazards
The safety data sheet for a related compound, “Cyclopropanecarboxylic acid chloride”, indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is classified as having acute oral toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .
Mecanismo De Acción
Target of Action
It is known to interact with certain proteins such as candidapepsin-2 in yeast and cathepsin l2 in humans .
Mode of Action
It is suggested that it interacts with its targets, possibly leading to changes in their function .
Biochemical Pathways
Given its interaction with certain proteins, it may influence the pathways these proteins are involved in .
Action Environment
The compound’s action may be influenced by factors such as pH, temperature, and the presence of other molecules .
Propiedades
IUPAC Name |
1-(4-methylpiperazin-1-yl)cyclopropane-1-carboxylic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N2O2.ClH/c1-10-4-6-11(7-5-10)9(2-3-9)8(12)13;/h2-7H2,1H3,(H,12,13);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMMMFXKCRYRKEZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2(CC2)C(=O)O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(9H-Fluoren-9-ylmethoxycarbonylamino)-2-[3-[2-(2-methoxyethoxy)ethyl]-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2569593.png)
![N-(3-chloro-4-methylphenyl)-2-[2-oxo-3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl]acetamide](/img/structure/B2569596.png)
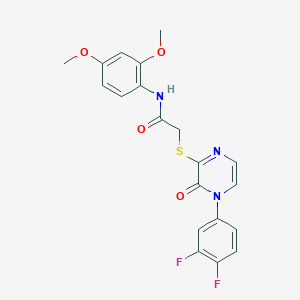

![N-(cyanomethyl)-1-[3-(trifluoromethyl)phenyl]cyclopropane-1-carboxamide](/img/structure/B2569599.png)
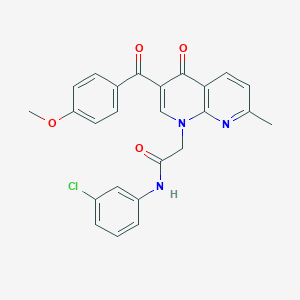

![2,2-dimethyl-1-(1-(3,4,5-trimethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazin-2(1H)-yl)propan-1-one](/img/structure/B2569603.png)
![N-(2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2569605.png)
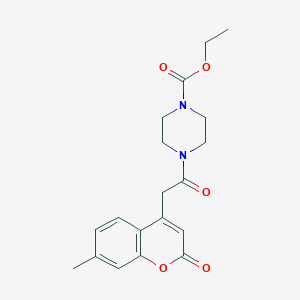

![N-(3-methoxypropyl)-2-(4-(6-methyl-4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carbonyl)piperazin-1-yl)acetamide](/img/structure/B2569609.png)
